molecular formula C17H13NO B14500248 9-methyl-6H-chromeno[4,3-b]quinoline CAS No. 65038-76-8

9-methyl-6H-chromeno[4,3-b]quinoline

Cat. No.: B14500248
CAS No.: 65038-76-8
M. Wt: 247.29 g/mol
InChI Key: CURONERROXIULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6H-chromeno[4,3-b]quinoline: is a heterocyclic compound that belongs to the class of chromenoquinolinesThe structure of this compound consists of a chromene ring fused with a quinoline ring, with a methyl group attached at the 9th position .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for 9-methyl-6H-chromeno[4,3-b]quinoline are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

      Major Products: Oxidized derivatives of the chromenoquinoline structure.

  • Reduction:

      Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Major Products: Reduced derivatives, potentially affecting the quinoline or chromene rings.

  • Substitution:

      Reagents and Conditions: Electrophilic or nucleophilic substitution reactions using reagents like halogens or nucleophiles.

      Major Products: Substituted derivatives at various positions on the chromenoquinoline structure.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

65038-76-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

9-methyl-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C17H13NO/c1-11-6-7-15-12(8-11)9-13-10-19-16-5-3-2-4-14(16)17(13)18-15/h2-9H,10H2,1H3

InChI Key

CURONERROXIULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C4=CC=CC=C4OC3)N=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.